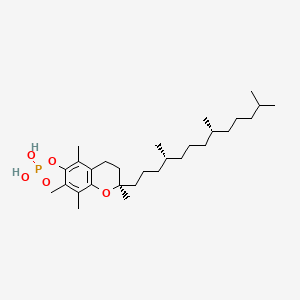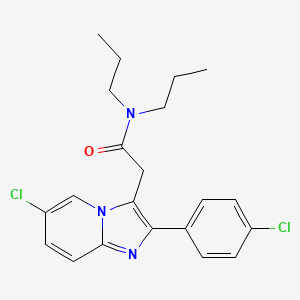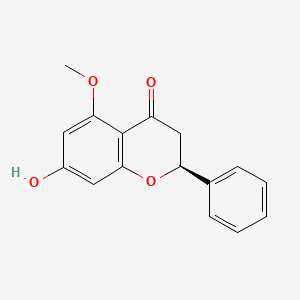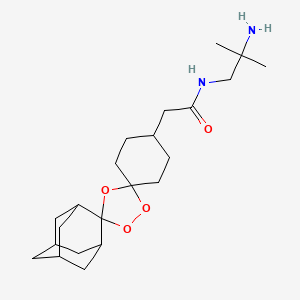
Artérolane
Vue d'ensemble
Description
OZ-277, également connu sous le nom d’artérolane, est un composé synthétique de 1,2,4-trioxolane développé comme agent antipaludique. Il a été conçu pour lutter contre le paludisme, en particulier les souches résistantes aux traitements traditionnels. Le composé a été promu en études cliniques en 2004 en raison de sa forte puissance et de sa biodisponibilité orale .
Applications De Recherche Scientifique
OZ-277 has been extensively studied for its antimalarial properties. It has shown high efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria . Additionally, research has explored its potential use in combination therapies to enhance treatment efficacy and reduce resistance development .
Mécanisme D'action
L’action antipaludique d’OZ-277 implique la génération d’espèces réactives de l’oxygène (ROS) lors de l’activation par des ions fer dans le parasite. Ces ROS provoquent des dommages oxydatifs aux composants cellulaires du parasite, conduisant à sa mort . Le composé cible spécifiquement la Ca2+ ATPase du réticulum sarcoplasmique/endoplasmique (SERCA) de Plasmodium falciparum, perturbant l’homéostasie du calcium et les processus cellulaires essentiels .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Arterolane plays a crucial role in biochemical reactions by targeting the haemoglobin digestion pathway in Plasmodium falciparum. It interacts with haemoglobin-digesting proteases, leading to the accumulation of haemoglobin-derived peptides and subsequent alterations in lipid and nucleotide metabolism . The compound’s interaction with these proteases disrupts the parasite’s ability to obtain essential amino acids from haemoglobin, ultimately leading to its death .
Cellular Effects
Arterolane exerts significant effects on various types of cells and cellular processes. In Plasmodium falciparum-infected red blood cells, arterolane causes rapid depletion of short haemoglobin-derived peptides and accumulation of longer peptides . This disruption in haemoglobin digestion affects the parasite’s cellular metabolism and gene expression, leading to its death. Additionally, arterolane has been shown to influence cell signaling pathways and stress responses in the parasite, further contributing to its antimalarial activity .
Molecular Mechanism
The molecular mechanism of arterolane involves its interaction with haemoglobin-digesting proteases in Plasmodium falciparum. By binding to these proteases, arterolane inhibits their activity, leading to the accumulation of haemoglobin-derived peptides . This disruption in haemoglobin digestion impairs the parasite’s ability to obtain essential amino acids, ultimately causing its death. Additionally, arterolane induces oxidative stress in the parasite, further contributing to its antimalarial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of arterolane on Plasmodium falciparum change over time. Initially, arterolane causes a rapid depletion of short haemoglobin-derived peptides, followed by alterations in lipid and nucleotide metabolism . Over time, the parasite’s stress response mechanisms are activated, leading to changes in protein turnover and gene expression . Arterolane’s stability and degradation in laboratory settings have been studied, showing that it remains effective over extended periods .
Dosage Effects in Animal Models
The effects of arterolane vary with different dosages in animal models. Studies have shown that higher doses of arterolane result in faster parasite clearance and higher efficacy . At very high doses, arterolane can cause toxic effects, including oxidative stress and damage to host cells . It is essential to determine the optimal dosage to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
Arterolane is involved in several metabolic pathways within Plasmodium falciparum. It interacts with haemoglobin-digesting proteases, leading to the accumulation of haemoglobin-derived peptides . Additionally, arterolane affects lipid and nucleotide metabolism, causing alterations in metabolite levels and metabolic flux . These disruptions in metabolic pathways contribute to the compound’s antimalarial activity.
Transport and Distribution
Within cells and tissues, arterolane is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to the parasite’s digestive vacuole, where it exerts its effects on haemoglobin digestion . Arterolane’s distribution within the parasite is crucial for its antimalarial activity.
Subcellular Localization
Arterolane’s subcellular localization is primarily within the digestive vacuole of Plasmodium falciparum . This localization is essential for its activity, as it allows the compound to interact with haemoglobin-digesting proteases and disrupt the parasite’s ability to obtain essential amino acids . Additionally, arterolane’s localization to the digestive vacuole may be influenced by specific targeting signals and post-translational modifications .
Méthodes De Préparation
La synthèse de OZ-277 implique la préparation de la 2-méthyl-1,2-diaminopropane, qui est un intermédiaire clé. Le processus comprend la cyclisation réductrice du 1,1-cyanoanilide suivie de l’hydrolyse du dérivé imidazole résultant . Les méthodes de production industrielle se concentrent sur l’optimisation du rendement et de la pureté, en garantissant la stabilité et l’efficacité du composé.
Analyse Des Réactions Chimiques
OZ-277 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d’oxydation.
Réduction : Les réactions de réduction peuvent modifier le cycle trioxolane, affectant son activité antipaludique.
Substitution : Des réactions de substitution peuvent se produire à différentes positions sur la molécule, modifiant potentiellement ses propriétés pharmacologiques.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .
4. Applications de la recherche scientifique
OZ-277 a été largement étudié pour ses propriétés antipaludiques. Il a montré une grande efficacité contre Plasmodium falciparum, le parasite responsable de la forme la plus grave du paludisme . De plus, la recherche a exploré son utilisation potentielle dans des thérapies combinées pour améliorer l’efficacité du traitement et réduire le développement de la résistance .
Comparaison Avec Des Composés Similaires
OZ-277 fait partie d’une classe de peroxydes synthétiques, y compris des composés comme OZ-439 et des dérivés de l’artémisinine tels que l’artésunate et la dihydroartémisinine . Comparé à ces composés, OZ-277 offre des avantages uniques en termes de stabilité et de biodisponibilité orale. son développement a été arrêté avant les essais cliniques de phase 3 en raison de problèmes de stabilité dans le sang . Malgré cela, sa grande puissance et son mécanisme d’action unique en font un composé précieux pour des recherches plus poussées et des applications thérapeutiques potentielles.
Des composés similaires incluent :
OZ-439 : Un autre peroxyde synthétique avec une activité antipaludique puissante.
Artésunate : Un dérivé semi-synthétique de l’artémisinine à action rapide contre le paludisme.
Dihydroartémisinine : Un dérivé de l’artémisinine plus stable et plus puissant utilisé dans des thérapies combinées.
Propriétés
InChI |
InChI=1S/C22H36N2O4/c1-20(2,23)13-24-19(25)12-14-3-5-21(6-4-14)26-22(28-27-21)17-8-15-7-16(10-17)11-18(22)9-15/h14-18H,3-13,23H2,1-2H3,(H,24,25) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYZBLXGCYNIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CC1CCC2(CC1)OC3(C4CC5CC(C4)CC3C5)OO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50985095 | |
| Record name | Arterolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50985095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
664338-39-0 | |
| Record name | Arterolane [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0664338390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arterolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50985095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARTEROLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N1TN351VB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Arterolane?
A1: Arterolane is a synthetic trioxolane antimalarial drug that acts by disrupting redox homeostasis in malaria parasites. [] It undergoes reductive activation, likely by ferrous heme released during parasite hemoglobin digestion, leading to the generation of radical species. [] These radicals alkylate vital parasite proteins, including those involved in haemoglobin digestion [], and can also convert heme to hematin. []
Q2: What are the downstream effects of Arterolane treatment on Plasmodium falciparum?
A2: Arterolane treatment leads to several downstream effects in P. falciparum, including: * Rapid depletion of short haemoglobin-derived peptides. []* Subsequent alterations in lipid and nucleotide metabolism. []* Accumulation of longer haemoglobin-derived peptides. []* Increased abundance and activity of haemoglobin-digesting proteases. []* Enrichment of parasite proteins involved in translation and the ubiquitin-proteasome system, suggesting a stress response. []
Q3: What is the molecular formula and weight of Arterolane Maleate?
A3: The molecular formula of Arterolane Maleate is C15H23NO6 · C4H4O4. The molecular weight is 425.4 g/mol.
Q4: Has Arterolane's stability been evaluated under various stress conditions?
A4: Yes, Arterolane Maleate and its pharmaceutical formulations have been subjected to various stress conditions to assess stability. Studies have evaluated its degradation under acidic, alkaline, oxidative, photolytic, humidity, and thermal conditions. [, , ]
Q5: How does the structure of Arterolane contribute to its antimalarial activity?
A5: The 1,2,4-trioxolane ring of Arterolane is crucial for its antimalarial activity. Analogues with modifications to the cyclohexane substituents showed little effect on in vitro potency, but basic functional groups were essential for in vivo efficacy in mice. [] Studies on regioisomeric analogues highlighted the importance of the trans-3″ substitution pattern for optimal ferrous iron reactivity and antiparasitic activity. []
Q6: How do structural changes to Arterolane affect its pharmacokinetic properties?
A6: Structural modifications have a significant impact on Arterolane's pharmacokinetic properties. For example, primary and secondary amino ozonides, which tend to have higher pKa and lower logD7.4 values, exhibited higher metabolic stability compared to tertiary amino ozonides. [] The addition of polar functional groups to primary amino ozonides decreased in vivo antimalarial efficacy, while similar additions to secondary amino ozonides had variable effects on metabolic stability and efficacy. []
Q7: What formulation strategies have been explored to improve the delivery of Arterolane?
A7: Researchers have explored nanoparticle formulations of Arterolane Maleate using polymers like ethylcellulose and Eudragit RS 100 and RL 100 to potentially enhance its delivery and address drawbacks like drug resistance and poor absorption. []
Q8: What is the pharmacokinetic profile of Arterolane?
A8: Arterolane exhibits rapid absorption after oral administration, reaching peak plasma concentrations within 2-3 hours. [] It displays a secondary peak around 5 hours post-dose, followed by a decline with a half-life of approximately 2-4 hours. [] Arterolane demonstrates time-invariant pharmacokinetics after repeated daily dosing. []
Q9: Have there been any studies on the pharmacokinetic/pharmacodynamic relationship of Arterolane?
A9: Yes, a phase II trial investigating the pharmacokinetics and pharmacodynamics of Arterolane Maleate in adult patients with P. falciparum malaria linked the area under the curve (AUC0–8h on day 0/day 6) to pharmacodynamic indices such as parasite clearance times and recrudescence. []
Q10: What is the in vitro activity of Arterolane against Plasmodium falciparum?
A10: Arterolane exhibits potent in vitro activity against both chloroquine-resistant and chloroquine-sensitive strains of P. falciparum. [, ] Its activity is dependent on active haemoglobin degradation within the parasite. []
Q11: What is the in vivo efficacy of Arterolane against malaria?
A11: Arterolane has demonstrated promising in vivo efficacy in preclinical models and clinical trials. In a murine malaria model, some trans-3″ analogues, including 12i, outperformed Arterolane itself, achieving cures after a single oral dose. [] Clinical trials have shown that Arterolane, administered at daily doses of 100 mg and 200 mg, is a rapidly acting, effective, and safe antimalarial drug, potentially offering an alternative to artemisinin derivatives in combination therapies. []
Q12: What analytical techniques are used to quantify Arterolane?
A12: Several analytical methods have been developed and validated for the quantification of Arterolane Maleate, primarily using high-performance liquid chromatography (HPLC). These methods often involve reversed-phase chromatography with UV detection. [, , , , , , , ] Additionally, a headspace gas chromatographic method has been developed and validated for determining residual solvents in Arterolane Maleate bulk drug. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





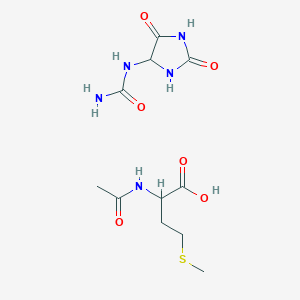


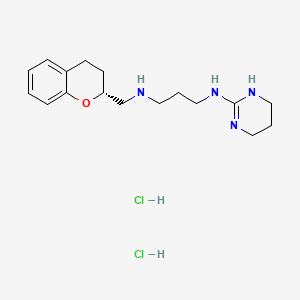
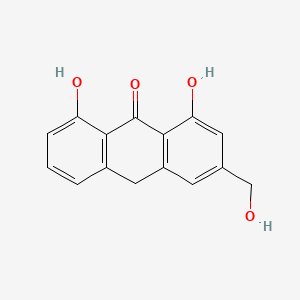
![4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol](/img/structure/B1665715.png)

